molecular formula C9H13ClN2O B8075858 2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride

2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride

Cat. No.: B8075858
M. Wt: 200.66 g/mol
InChI Key: IXPFMYVHPXFGOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is a chemical compound with the molecular formula C9H13ClN2O It is a derivative of naphthyridine, a heterocyclic compound containing nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-methoxypyridine with a suitable aldehyde, followed by cyclization and reduction steps. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a solid form.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can convert the compound into different tetrahydro derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthyridine derivatives, while substitution reactions can produce various functionalized naphthyridines.

Scientific Research Applications

2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. For example, it may act as an inhibitor of certain enzymes involved in disease processes, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride
  • tert-Butyl 2-(Hydroxymethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Uniqueness

2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is unique due to its specific methoxy substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.ClH/c1-12-9-3-2-7-6-10-5-4-8(7)11-9;/h2-3,10H,4-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXPFMYVHPXFGOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(CNCC2)C=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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